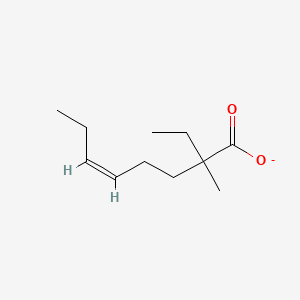
(Z)-2-ethyl-2-methyloct-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-ethyl-2-methyloct-5-enoate is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-ethyl-2-methyloct-5-enoate typically involves the esterification of the corresponding alcohol with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 2-ethyl-2-methyl-5-octen-1-ol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2SO4this compound+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-ethyl-2-methyloct-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides and strong bases for nucleophilic substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the ester group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(Z)-2-ethyl-2-methyloct-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-ethyl-2-methyloct-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical pathways. The double bond in the Z-configuration can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-ethyl-2-methyloct-5-enoate: The E-isomer of the compound, differing in the configuration of the double bond.
2-ethyl-2-methylhexanoate: A similar ester with a shorter carbon chain.
2-methyl-2-octenoate: A related compound with a different substitution pattern on the carbon chain.
Uniqueness
(Z)-2-ethyl-2-methyloct-5-enoate is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its E-isomer and other related compounds.
Properties
Molecular Formula |
C11H19O2- |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
(Z)-2-ethyl-2-methyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h6-7H,4-5,8-9H2,1-3H3,(H,12,13)/p-1/b7-6- |
InChI Key |
NKHJRFJEMQBYSC-SREVYHEPSA-M |
Isomeric SMILES |
CC/C=C\CCC(C)(CC)C(=O)[O-] |
Canonical SMILES |
CCC=CCCC(C)(CC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



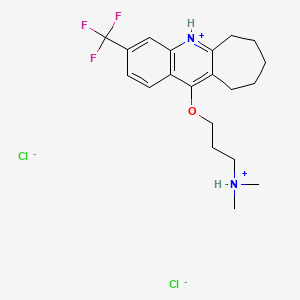

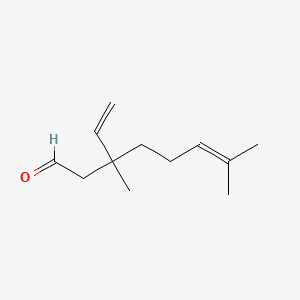
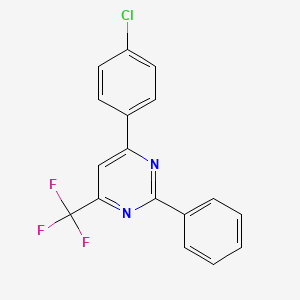

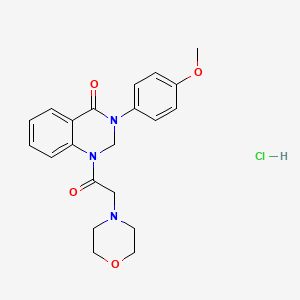
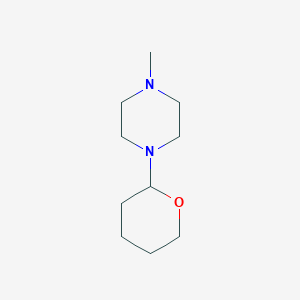
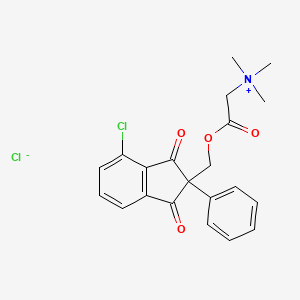
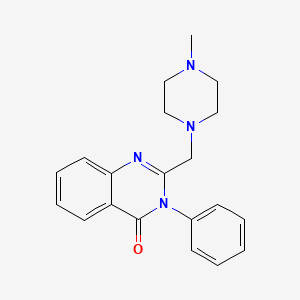
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)



